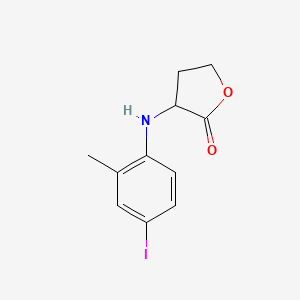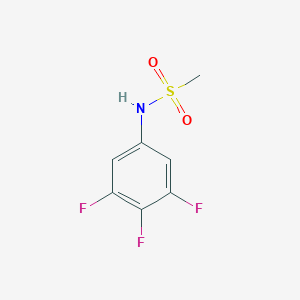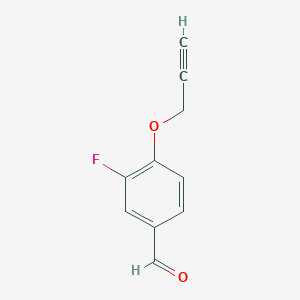
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C8H11BrN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-3-carbaldehyde with methylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the thiophene ring are likely to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of the acetamide group.
2-((5-Bromothiophen-2-yl)methylamino)ethanol: Contains an ethanol group instead of the acetamide group.
5-Bromo-2-thiophenemethanamine: Similar structure but lacks the acetamide group.
Uniqueness
2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a bromine atom and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H11BrN2OS |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
2-[(5-bromothiophen-3-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-11(4-8(10)12)3-6-2-7(9)13-5-6/h2,5H,3-4H2,1H3,(H2,10,12) |
Clave InChI |
MNVCLHLBBGUFGX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CSC(=C1)Br)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)

![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)






